![molecular formula C13H12N4O2S2 B3226201 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1251706-51-0](/img/structure/B3226201.png)
2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Overview
Description
2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer.
Mechanism of Action
Target of Action
The primary target of the compound is related to the treatment of tuberculosis . Benzothiazole derivatives have been found to have potent inhibitory effects against Mycobacterium tuberculosis . The target of these compounds is often the DprE1 enzyme , which is essential for the survival of the bacterium .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, and inhibits its function . This interaction results in the disruption of the bacterium’s cell wall biosynthesis, leading to its death
Biochemical Pathways
The compound affects the biochemical pathway related to the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the disruption of the bacterium’s cell wall biosynthesis . The compound has been found to have a better inhibitory potency against M. tuberculosis compared to standard reference drugs .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide in lab experiments is its potent cytotoxic effects on cancer cells. This compound can be used to study the mechanisms involved in cancer cell death and to develop new strategies for the treatment of cancer. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for large-scale experiments.
Future Directions
There are several future directions for the study of 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. One of the primary areas of research is in the development of new drug candidates for the treatment of cancer. Researchers are also exploring the potential applications of this compound in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations for its use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully understand the potential applications and limitations of this compound in various fields.
properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c14-10(18)7-20-13-17-16-11(19-13)5-6-12-15-8-3-1-2-4-9(8)21-12/h1-4H,5-7H2,(H2,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFMHOVSMMQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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